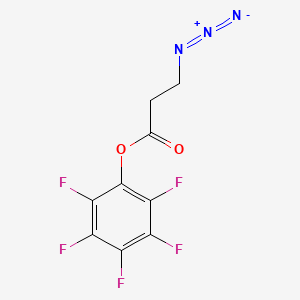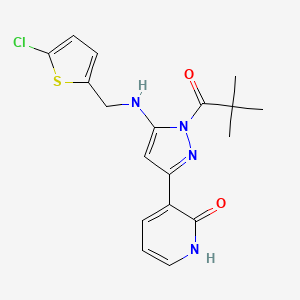
C-RAF kinase-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C-RAF kinase-IN-1 is a potent and selective inhibitor of the C-RAF kinase, a member of the RAF kinase family. The RAF kinases, including A-RAF, B-RAF, and C-RAF, play a crucial role in the RAS-RAF-MEK-ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is commonly observed in various cancers, making this compound a significant compound in cancer research and therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of C-RAF kinase-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route may vary, but it generally includes:
- Formation of the core scaffold through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Final coupling with specific inhibitors to achieve the desired selectivity for C-RAF kinase.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: C-RAF kinase-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may yield various substituted analogs .
Aplicaciones Científicas De Investigación
C-RAF kinase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the RAS-RAF-MEK-ERK signaling pathway.
Biology: Investigates the role of C-RAF kinase in cellular processes such as proliferation and differentiation.
Medicine: Explores its potential as a therapeutic agent in cancer treatment, particularly in cancers with dysregulated RAF signaling.
Industry: Utilized in the development of new drugs targeting the RAF kinase family
Mecanismo De Acción
C-RAF kinase-IN-1 exerts its effects by selectively inhibiting the kinase activity of C-RAF. This inhibition disrupts the RAS-RAF-MEK-ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets of this compound include the ATP-binding site of C-RAF, which is essential for its kinase activity .
Comparación Con Compuestos Similares
- A-RAF kinase inhibitors
- B-RAF kinase inhibitors
- Pan-RAF inhibitors
Comparison: C-RAF kinase-IN-1 is unique in its selectivity for C-RAF kinase, whereas other inhibitors may target multiple RAF isoforms. This selectivity makes this compound particularly useful in studying the specific role of C-RAF in cancer and other diseases. Additionally, this compound may have different efficacy and toxicity profiles compared to other RAF inhibitors .
Propiedades
Fórmula molecular |
C32H30F6N4O5 |
|---|---|
Peso molecular |
664.6 g/mol |
Nombre IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-[6-methoxy-2-methyl-7-(2-morpholin-4-ylethoxy)quinolin-3-yl]oxyphenyl]urea |
InChI |
InChI=1S/C32H30F6N4O5/c1-19-27(13-20-14-28(44-2)29(18-26(20)39-19)46-12-9-42-7-10-45-11-8-42)47-25-5-3-23(4-6-25)40-30(43)41-24-16-21(31(33,34)35)15-22(17-24)32(36,37)38/h3-6,13-18H,7-12H2,1-2H3,(H2,40,41,43) |
Clave InChI |
BDUXTDKSYCKXFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C2C=C(C(=CC2=N1)OCCN3CCOCC3)OC)OC4=CC=C(C=C4)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



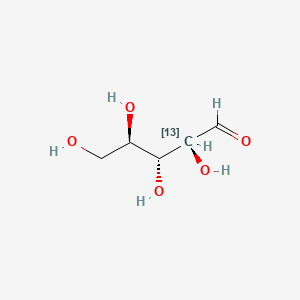


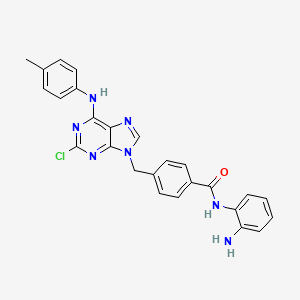
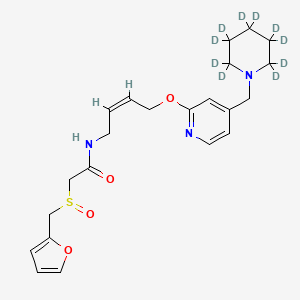
![(E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid](/img/structure/B12404601.png)
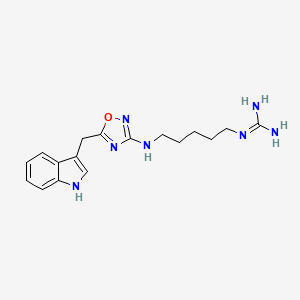
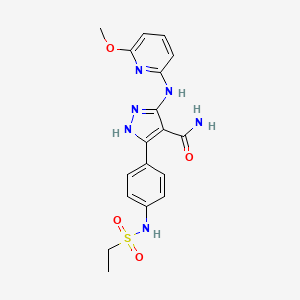
![1-[(2R,5S)-4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B12404615.png)
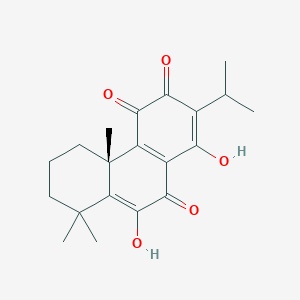
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12404625.png)
